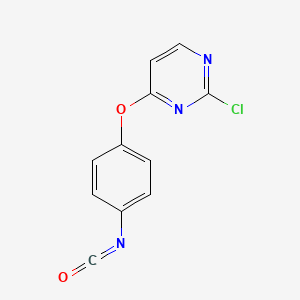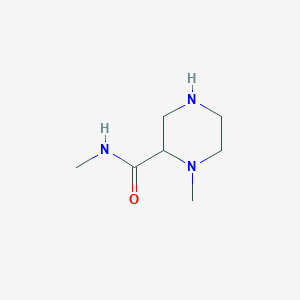![molecular formula C27H36N2O7 B13858496 N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide](/img/structure/B13858496.png)
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide is a synthetic compound that has garnered attention in various fields of scientific research This compound is structurally complex, featuring a piperidine ring, a phenylethyl group, and a tetrahydroxyoxane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide typically involves multiple steps, starting with the preparation of the piperidine ring. This is followed by the introduction of the phenylethyl group and the tetrahydroxyoxane moiety. Common reagents used in these reactions include phenylmagnesium bromide, piperidine, and various protecting groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in pain signaling, thereby exerting analgesic effects.
相似化合物的比较
Similar Compounds
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (cyclopropylfentanyl)
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl)
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide (THF-F)
Uniqueness
What sets N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide apart from similar compounds is its unique tetrahydroxyoxane moiety, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable subject of study in various scientific fields.
属性
分子式 |
C27H36N2O7 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC 名称 |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-3-[(2R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]oxypropanamide |
InChI |
InChI=1S/C27H36N2O7/c30-22(14-18-35-27-25(33)23(31)24(32)26(34)36-27)29(20-9-5-2-6-10-20)21-12-16-28(17-13-21)15-11-19-7-3-1-4-8-19/h1-10,21,23-27,31-34H,11-18H2/t23?,24-,25?,26?,27-/m1/s1 |
InChI 键 |
JEOGEDBYVNQFDA-CFWNNJLBSA-N |
手性 SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCO[C@H]3C(C([C@H](C(O3)O)O)O)O)CCC4=CC=CC=C4 |
规范 SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCOC3C(C(C(C(O3)O)O)O)O)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
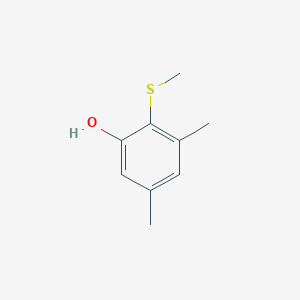
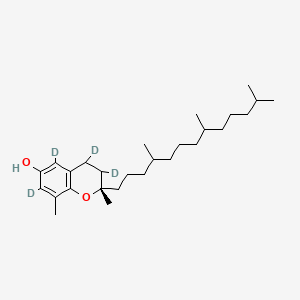
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)
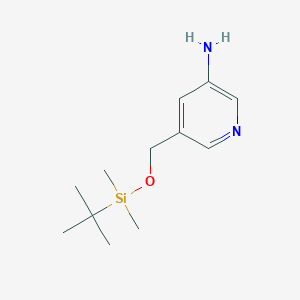
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)

![[2-Nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate](/img/structure/B13858457.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)

